molecular formula C11H10N2OS B5063388 N-(5-methyl-1,3-thiazol-2-yl)benzamide

N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5063388
M. Wt: 218.28 g/mol
InChI Key: HEGBNFORMCPFKO-UHFFFAOYSA-N
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Description

The N-(5-methyl-1,3-thiazol-2-yl)benzamide molecular scaffold is a prominent structure in medicinal chemistry and drug discovery research. This core template is utilized in the synthesis of novel bi-heterocyclic compounds designed for biological screening . The thiazole ring is a privileged structure found in a wide array of therapeutic agents, contributing to activities such as antiviral, anticancer, antibacterial, and antifungal effects . Researchers employ this benzamide scaffold as a precursor or building block to develop more complex molecules targeting various enzymes. Recent studies have demonstrated the high research value of this scaffold in enzymology. Specifically, novel derivatives clubbed with oxadiazole rings have been synthesized and identified as potent inhibitors of the urease enzyme . Urease inhibition is a significant therapeutic target for treating infections caused by Helicobacter pylori and other urease-producing bacteria . The mechanism of action for these inhibitors involves strategic interaction with the enzyme's active site, as confirmed through molecular docking analyses . Beyond urease, the structural motif is versatile and serves as a critical intermediate for generating compound libraries aimed at exploring a broad spectrum of pharmacological targets. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming compound identity and purity and for the safe handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-7-12-11(15-8)13-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGBNFORMCPFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 5 Methyl 1,3 Thiazol 2 Yl Benzamide

Established Synthetic Routes for N-(5-methyl-1,3-thiazol-2-yl)benzamide Derivatives

The traditional synthesis of this compound and its analogs relies on robust and well-documented chemical reactions. These methods, while effective, often involve multiple steps and require specific precursor molecules.

Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring, a critical component of the target molecule. mdpi.comresearchgate.net This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of derivatives of this compound, this would entail the reaction of a suitably substituted α-haloketone with a benzoylthiourea (B1224501) or a related thioamide. The core of this approach is the formation of the thiazole ring, to which the benzoyl group is already attached or is introduced in a subsequent step.

Key features of the Hantzsch synthesis include its reliability and the ability to introduce a variety of substituents onto the thiazole ring by modifying the starting materials. mdpi.com The reaction of an α-bromoketone with a thiourea (B124793) is a common pathway to produce 2-aminothiazoles. mdpi.com

Acylation Reactions with Thiazole Amine Precursors

A prevalent and straightforward method for the synthesis of this compound involves the acylation of a pre-formed 2-amino-5-methylthiazole (B129938) precursor. This nucleophilic acyl substitution reaction typically employs benzoyl chloride or benzoic anhydride (B1165640) as the acylating agent. nih.gov The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. ijcmas.com

The general scheme for this reaction is as follows: 2-amino-5-methylthiazole + Benzoyl chloride → this compound + HCl

This approach is advantageous due to the commercial availability of 2-amino-5-methylthiazole and various substituted benzoyl chlorides, allowing for the synthesis of a diverse library of derivatives. The reaction conditions are generally mild and the product can often be isolated in high purity through simple filtration and washing. nih.gov

Reactant 1Reactant 2BaseProduct
2-amino-5-methylthiazoleBenzoyl chloridePyridineThis compound
2-amino-5-methylthiazoleBenzoic anhydrideTriethylamineThis compound

Coupling Reactions for Amide Bond Formation

Modern organic synthesis has seen the rise of coupling reactions as a powerful tool for amide bond formation. These methods offer an alternative to the use of acyl halides and can often be performed under milder conditions. For the synthesis of this compound, this would involve the coupling of 2-amino-5-methylthiazole with benzoic acid using a suitable coupling agent.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

The general reaction is: 2-amino-5-methylthiazole + Benzoic Acid + Coupling Agent → this compound + Byproducts

While these methods can be highly efficient, they often generate stoichiometric amounts of byproducts that need to be removed from the reaction mixture. walisongo.ac.id

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques and the application of green chemistry principles in the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. nih.govresearchgate.netnih.gov The application of microwave irradiation to the synthesis of this compound and its derivatives has been shown to significantly reduce reaction times compared to conventional heating methods. nih.govconnectjournals.com

For instance, the acylation of 2-amino-5-methylthiazole with benzoyl chloride can be completed in a matter of minutes under microwave irradiation, often with improved yields and cleaner reaction profiles. researchgate.net Similarly, microwave-assisted Hantzsch thiazole synthesis has been reported to be highly efficient. nih.gov

Synthesis MethodConventional Heating TimeMicrowave-Assisted TimeYield
AcylationSeveral hours5-15 minutesOften higher
Hantzsch Synthesis8 hours30 minutesImproved

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it In the context of this compound synthesis, this can be achieved through several approaches.

One key aspect is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. bepls.commdpi.com For example, the use of water as a solvent in some thiazole syntheses has been reported. bepls.com

Another principle is the use of catalysts to improve reaction efficiency and reduce waste. mdpi.com The development of reusable catalysts for both the Hantzsch synthesis and amide bond formation is an active area of research. mdpi.com Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. walisongo.ac.id Comparing different synthetic routes, such as the acid chloride method versus a direct catalytic amidation, can reveal significant differences in their environmental impact. walisongo.ac.id

Reaction Mechanisms and Chemical Reactivity of the this compound Core

Electrophilic Substitution Reactions on Thiazole Ring

The thiazole ring is generally susceptible to electrophilic substitution. Theoretical and experimental studies indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack in unsubstituted or 2-substituted thiazoles. researchgate.net This is attributed to the directing effect of the sulfur and nitrogen atoms in the ring. Reactions such as halogenation and diazo-coupling typically occur at this position. wikipedia.org

However, in the this compound core, the C5 position is occupied by a methyl group. This substitution pattern significantly alters the reactivity towards electrophiles. The methyl group blocks the most active site, making electrophilic substitution on the thiazole ring more challenging compared to its C5-unsubstituted counterparts. Under forcing conditions, electrophilic attack might be directed to the less reactive C4 position, although this generally requires more stringent reaction conditions. Alternatively, electrophilic substitution may occur on the benzamide (B126) phenyl ring, with the position of substitution being directed by the benzamide group itself.

Nucleophilic Substitution Reactions on Thiazole Ring

Direct nucleophilic substitution on an unactivated thiazole ring is generally unfavorable due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group, such as a halogen, at an activated position on the ring. For instance, 2-halo or 5-halothiazoles can undergo nucleophilic displacement reactions with various nucleophiles.

The this compound core does not possess a suitable leaving group on the thiazole ring, making it resistant to direct nucleophilic substitution under standard conditions. To induce reactivity towards nucleophiles, the thiazole ring would first need to be functionalized. For example, halogenation at the C4 position could potentially create a substrate for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.

Oxidation and Reduction Reactions

The this compound core contains multiple sites susceptible to oxidation and reduction.

Oxidation: The sulfur atom in the thiazole ring is a primary site for oxidation. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid can lead to the formation of the corresponding aromatic thiazole N-oxide or the non-aromatic S-oxide and S,S-dioxide. wikipedia.org The specific outcome often depends on the oxidant used and the reaction conditions. Under more vigorous oxidative conditions, such as with magnesium monoperoxyphthalate (MMPP) or potassium permanganate, the thiazole ring can undergo oxidative ring-opening, leading to the formation of acyclic sulfonated amide derivatives. rsc.orgscholaris.ca

Reduction: The benzamide moiety is the more probable site for reduction. The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzamide into a (5-methyl-1,3-thiazol-2-yl)methyl)benzene derivative. The conditions required for this transformation are harsh and may also affect other functional groups. The aromatic benzene (B151609) ring can also be reduced, for example through Birch reduction or catalytic hydrogenation at high pressure, though these conditions would likely also reduce the thiazole ring. The thiazole ring itself is relatively resistant to reduction but can be cleaved under certain reductive conditions.

Derivatization Strategies and Analog Synthesis of this compound

The synthesis of analogs of this compound is a key strategy for exploring its structure-activity relationships. Derivatization can be targeted at two main locations: the benzamide moiety and the thiazole ring.

Modification of the Benzamide Moiety

A common and straightforward strategy for creating analogs is to modify the benzoyl group of the benzamide moiety. This is typically achieved through the acylation of the parent amine, 2-amino-5-methylthiazole, with a variety of substituted benzoyl chlorides or benzoic acids. semanticscholar.orgresearchgate.net When using carboxylic acids, coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to facilitate amide bond formation. nih.govmdpi.com This approach allows for the introduction of a wide array of substituents onto the phenyl ring, enabling systematic investigation of electronic and steric effects. Analogs with sulfonylamide linkages instead of amide bonds have also been synthesized by reacting 2-aminothiazoles with substituted benzenesulfonyl chlorides. nih.gov

Substituent on Benzoyl MoietySynthetic MethodPrecursorsReference
2-FluoroAcylation2-Amino-5-methylthiazole, 2-Fluorobenzoyl chloride semanticscholar.org
3-FluoroAcylation2-Amino-4-(tert-butyl)thiazole, 3-Fluorobenzoyl chloride semanticscholar.org
4-(Trifluoromethyl)Acylation5-Nitrothiazol-2-amine, 4-Trifluorobenzoyl chloride
3,5-DinitroAcylation2-Aminothiazole, 3,5-Dinitrobenzoyl chloride
2,4-DifluoroAcylation5-Chlorothiazol-2-amine, 2,4-Difluorobenzoyl chloride
4-Methyl (Sulfonamide)Sulfonylation2-Aminothiazole, 4-Methylbenzenesulfonyl chloride nih.gov
4-Nitro (Sulfonamide)Sulfonylation2-Aminothiazole, 4-Nitrobenzenesulfonyl chloride nih.gov
2-(3-Methoxyphenyl)Amide Coupling (EDCI/DMAP)2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid, Various anilines nih.gov

Functionalization of the Thiazole Ring

Modifying the thiazole ring offers another avenue for generating structural diversity. While the C2 and C5 positions are substituted in the parent compound, the C4 position and the C5-methyl group are potential sites for functionalization. Studies have shown that even minor alterations to the substituents on the thiazole ring can have a significant impact on the molecule's properties. For instance, changing a substituent at the C4 position from a methyl to an ethyl or a tert-butyl group can drastically alter biological activity. semanticscholar.org

Functionalization can be achieved by starting with differently substituted 2-aminothiazoles in the initial synthesis. For example, using 2-amino-4-(tert-butyl)thiazole instead of 2-amino-5-methylthiazole would yield an analog with a different substitution pattern. Furthermore, the C5-methyl group could potentially undergo reactions such as radical halogenation, providing a handle for further synthetic transformations.

Modification on Thiazole RingPositionExample Analog StructureSynthetic ApproachReference
Methyl to tert-ButylC4N-(4-(tert-butyl)thiazol-2-yl)-benzamideSynthesis from 2-amino-4-(tert-butyl)thiazole semanticscholar.org
Methyl to EthylacetylC4N-(4-(ethylacetyl)thiazol-2-yl)-benzamideSynthesis from corresponding 4-substituted 2-aminothiazole semanticscholar.org
Methyl to p-TolylC4N-(4-(p-tolyl)thiazol-2-yl)-benzamideSynthesis from 2-amino-4-(p-tolyl)thiazole semanticscholar.org
Methyl Ester IntroductionC52-Benzamido-4-methylthiazole-5-methyl esterSynthesis from 2-amino-4-methylthiazole-5-methyl ester semanticscholar.org
Ethyl Ester IntroductionC52-Benzamido-4-methylthiazole-5-ethyl esterSynthesis from 2-amino-4-methylthiazole-5-ethyl ester semanticscholar.org

Bi-heterocyclic and Hybrid Compound Development

The scaffold of this compound serves as a valuable platform for the development of more complex molecular architectures, including bi-heterocyclic and hybrid compounds. Research in this area focuses on utilizing the core structure as a building block, attaching or fusing it with other heterocyclic systems to create novel molecules. A key strategy involves the chemical modification of the amide portion of the molecule to introduce a linker that connects to a second heterocyclic ring.

One prominent example of this approach involves the synthesis of N-(5-methyl-1,3-thiazol-2-yl)acetamides bearing a 1,3,4-oxadiazole (B1194373) moiety. researchgate.net In this methodology, the acetamide (B32628) group, a close analogue of the benzamide group, is functionalized to incorporate a sulfanyl (B85325) group, which acts as a bridge to the second heterocycle. Specifically, the synthetic route leads to the formation of N-(5-methyl-1,3-thiazol-2-yl)-2-{[5-((un)substituted-phenyl)1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. researchgate.net This creates a unique bi-heterocyclic system where the thiazole and oxadiazole rings are covalently linked through a flexible sulfanylacetamide chain, effectively merging the structural features of two distinct heterocyclic classes. researchgate.net

The general transformation is detailed in the table below, illustrating the starting scaffold and the resulting bi-heterocyclic product.

Table 1: Synthesis of Bi-heterocyclic Oxadiazole-Thiazole Compounds

Reactant Scaffold Linker Group Second Heterocycle General Product Structure

This synthetic strategy highlights the utility of the N-acyl side chain as a reactive handle for elaboration. By creating these hybrid structures, researchers aim to combine the pharmacophoric features of both the thiazole and the 1,3,4-oxadiazole rings into a single molecule.

Based on a thorough review of available scientific literature, it is not possible to provide the specific experimental spectroscopic and structural data for the compound this compound as requested. The necessary detailed research findings for FTIR, ¹H NMR, ¹³C NMR, and EI-MS analysis of this exact molecule are not present in the accessible public domain.

The provided search results contain information for structurally related compounds, such as derivatives of N-(benzo[d]thiazol-2-yl)benzamide or N-(1,3-thiazol-2-yl)benzamide without the specific 5-methyl substitution. However, due to the strict requirement to focus solely on this compound, data from these analogous but distinct chemical entities cannot be used to accurately fulfill the request.

Therefore, the generation of a scientifically accurate article with detailed data tables and research findings for the specified sections is precluded by the absence of published data for the target compound.

Spectroscopic and Solid State Structural Elucidation of N 5 Methyl 1,3 Thiazol 2 Yl Benzamide

X-ray Crystallography and Solid-State Investigations

Following a comprehensive search of available scientific literature and crystallographic databases, no specific studies detailing the single-crystal X-ray diffraction analysis, crystal packing, intermolecular interactions, or polymorphism of the target compound, N-(5-methyl-1,3-thiazol-2-yl)benzamide, were found.

While research has been conducted on structurally related compounds, the precise crystallographic data for this compound is not present in the accessed resources. The following sections, therefore, remain to be populated pending the future publication of relevant experimental data.

Single Crystal X-ray Diffraction Analysis of this compound

Detailed information regarding the crystal system, space group, unit cell dimensions, and key bond lengths and angles for this compound is not currently available in published literature.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A description of the supramolecular assembly, including specific hydrogen bonding patterns and π-π stacking interactions for this compound, cannot be provided without the prerequisite crystallographic data.

Polymorphism Studies of this compound (if applicable)

There are no available studies on the potential polymorphic forms of this compound. The existence of polymorphs for this compound has not been reported. For context, polymorphism has been observed in related but structurally distinct molecules such as N-(1,3-thiazol-2-yl)benzamide and N-(5-methyl-thia-zol-2-yl)-4-oxo-4H-chromene-3-carboxamide. nih.govmdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of N 5 Methyl 1,3 Thiazol 2 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic parameters. For N-(5-methyl-1,3-thiazol-2-yl)benzamide, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, like the amide linkage and the bond connecting the two rings in this compound, multiple conformations can exist.

In computational studies of the closely related N-(1,3-thiazol-2-yl)benzamide, different conformers are identified, primarily defined by the torsion angles between the thiazole (B1198619) and benzamide (B126) moieties. researchgate.netmdpi.com The planarity and relative orientation of these rings are critical for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate crystal packing. mdpi.com For substituted analogs, such as N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, crystal structure analysis has revealed two distinct conformations within the asymmetric unit, with dihedral angles between the benzene (B151609) and thiazole rings of 33.8° and 59.7°. nih.gov This highlights the conformational flexibility inherent in this class of compounds. DFT calculations help to determine the relative energies of these conformers, identifying the most stable (ground-state) geometry.

Table 1: Illustrative Dihedral Angles in Related Thiazol-yl-benzamide Compounds This table presents data from related compounds to illustrate the type of information obtained from geometry optimization studies.

Compound Dihedral Angle Between Rings Reference
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (Molecule A) 33.8° nih.gov
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (Molecule B) 59.7° nih.gov
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide 17.16° mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com DFT calculations are used to determine the energies of these orbitals and visualize their distribution over the molecule. In studies of benzamide and thiazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. sci-hub.senankai.edu.cn The HOMO-LUMO gap can be tuned by adding different substituent groups, which in turn modifies the molecule's electronic absorption properties and reactivity. nankai.edu.cn

Table 2: Illustrative FMO Energies and Energy Gaps for Benzamide Derivatives This table presents data from related compounds to illustrate the parameters derived from FMO analysis.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Benzamide (Reference) -6.724 -1.071 5.653 sci-hub.se
N-benzhydryl benzamide (L1) -6.44 -1.06 5.38 sci-hub.se
N,N-diphenethyl benzamide (L2) -6.22 -0.77 5.45 sci-hub.se

DFT calculations provide a reliable method for predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical values are often correlated with experimental data to validate the optimized geometry. For complex thiazole- and imidazole-containing heterocycles, good correlation between experimental and theoretical values has been demonstrated. niscpr.res.in

Vibrational Spectroscopy (IR & Raman): DFT can compute the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. This comparison helps in the assignment of vibrational modes to specific functional groups and confirms the structural features of the synthesized compound. niscpr.res.inelsevierpure.com

Such correlative studies are essential for confirming that the computationally determined ground-state structure accurately represents the molecule's structure in solution or the solid state.

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate various global reactivity descriptors that quantify the chemical behavior of a molecule. These parameters, derived through conceptual DFT, provide insights into the molecule's reactivity, stability, and interaction tendencies.

Key quantum chemical parameters include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These parameters are valuable for comparing the reactivity of a series of related compounds and predicting their behavior in chemical reactions. mdpi.combohrium.com

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. semanticscholar.org This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), with lower scores generally indicating more favorable binding. The analysis of the resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. bohrium.com

While specific docking studies for this compound are not widely published, studies on structurally similar thiazole-benzamide derivatives have identified several potential biological targets. These studies demonstrate the utility of this scaffold in interacting with various enzymes and receptors implicated in different diseases.

Putative targets for related thiazole-benzamide compounds include:

Bacterial Enzymes: Derivatives of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide have been docked against E. coli dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis, suggesting a potential antibacterial mechanism. semanticscholar.orgresearchgate.netnih.gov

Integrins and DNA: A thiadiazol-yl-acetyl benzamide derivative was docked with the α5β1 integrin and DNA, indicating potential applications in anticancer research. bohrium.comindexcopernicus.com

Ion Channels: Analogs of N-(thiazol-2-yl)-benzamide have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, suggesting a role in modulating ion channel function. nih.govku.dk

Cancer-Related Enzymes: Various 1,3,4-thiadiazole (B1197879) derivatives have been investigated as inhibitors of enzymes like lipoxygenase, which is implicated in several cancers. nih.gov Other studies have targeted the main protease (Mpro) of SARS-CoV-2. bu.edu.eg

These studies collectively suggest that the this compound scaffold has the potential to interact with a diverse range of biological targets, making it a compound of interest for further investigation in medicinal chemistry.

Table 3: Illustrative Biological Targets and Binding Affinities for Thiazole-Benzamide Analogs This table presents data from related compounds to illustrate the type of information obtained from molecular docking studies.

Analog Compound Putative Biological Target Binding Affinity (kcal/mol) Reference
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide α5β1 Integrin -7.7 bohrium.comindexcopernicus.com
N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide DNA -7.4 bohrium.comindexcopernicus.com
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-chlorobenzamide E. coli dihydroorotase (PDB: 2eg7) -8.5 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

For scaffolds related to this compound, QSAR models have been developed to predict various biological activities, including anti-HIV and anti-inflammatory effects. researchgate.net These models are built by calculating a range of molecular descriptors that quantify physicochemical properties and correlating them with experimentally measured activities, such as the concentration required for 50% inhibition (IC50).

A typical QSAR model takes the form of a linear equation. For example, a study on 2-[4-(thiazole-2-yl) phenyl]propionic acid derivatives as cyclooxygenase (COX) inhibitors produced models correlating the inhibitory activity (pI50) with descriptors for substituents on the thiazole and phenyl rings. The key descriptors often include:

Hydrophobicity (π): Describes the tendency of a molecule to dissolve in lipids versus water.

Electronic Effects (σ): Represents the electron-donating or electron-withdrawing nature of a substituent.

Steric Parameters (e.g., STERIMOL ΔL): Quantify the size and shape of a substituent.

An equation from these studies showed that for certain derivatives, higher hydrophobicity and electron-withdrawing properties of a substituent would lead to better activity. The predictive power of these models is assessed by statistical metrics such as the correlation coefficient (r) and the Fischer statistic (F).

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. It defines the essential regions for activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Based on extensive structure-activity relationship (SAR) studies of N-(thiazol-2-yl)-benzamide analogs, key pharmacophoric features have been identified. nih.govsemanticscholar.org For instance, in the context of ZAC antagonists, modifications to both the thiazole and phenyl rings significantly impact activity. nih.govsemanticscholar.org While a 5-methyl-thiazol-2-yl moiety was found to be detrimental to activity, substitutions like a 3-fluorophenyl group were potent, highlighting the importance of specific electronic and steric properties in these regions. nih.govsemanticscholar.org

From docking studies on related inhibitors, a more detailed pharmacophore can be constructed. bu.edu.eg

Table 2: Key Pharmacophore Features for N-(thiazol-2-yl)benzamide Scaffolds
Pharmacophore FeatureMolecular MoietyRole in Binding
Hydrogen Bond DonorAmide N-HInteraction with backbone or side-chain acceptors (e.g., Glu166)
Hydrogen Bond AcceptorAmide C=OInteraction with backbone or side-chain donors (e.g., Cys145)
Aromatic RingBenzamide Phenyl RingPi-stacking or pi-H interactions with aromatic residues (e.g., Glu166)
Hydrophobic/Substituted RegionThiazole RingOccupies a specific pocket; substitutions modulate potency and selectivity

Computational Prediction of Absorption, Distribution, and Metabolism (ADM) Properties

Before a compound can exert a therapeutic effect, it must be absorbed into the bloodstream, distributed to the target tissue, and eventually metabolized and excreted. Predicting these Absorption, Distribution, and Metabolism (ADM) properties early in the drug discovery process is critical. In silico tools are widely used to estimate these properties for novel compounds. texilajournal.comresearchgate.net

Computational models like QikProp and SwissADMET can calculate dozens of physically relevant descriptors and use them to predict pharmacokinetic profiles. texilajournal.comresearchgate.net These predictions include assessments of oral bioavailability based on established guidelines like Lipinski's Rule of Five and Veber's rules. texilajournal.com Key predicted properties for this compound and its analogs typically include lipophilicity (logP), aqueous solubility, human intestinal absorption, and blood-brain barrier permeability. texilajournal.com

Table 3: Predicted ADM Properties for this compound (Representative Values)
PropertyPredicted Value/RangeSignificance
Molecular Weight~218 g/molSatisfies Lipinski's rule (<500)
logP (Lipophilicity)2.5 - 3.5Indicates good membrane permeability; satisfies Lipinski's rule (<5)
Hydrogen Bond Donors1Satisfies Lipinski's rule (≤5)
Hydrogen Bond Acceptors3Satisfies Lipinski's rule (≤10)
Aqueous Solubility (logS)Moderately solubleAffects absorption and formulation
Human Intestinal AbsorptionHighSuggests good potential for oral absorption
Blood-Brain Barrier PermeationPredicted to crossRelevant for CNS-targeted therapies

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. These simulations are essential for assessing the conformational stability of a ligand and the dynamic nature of its interaction with a biological target. tandfonline.comnih.gov

When applied to a ligand-protein complex, MD simulations are used to validate docking results and assess the stability of the predicted binding pose. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. nih.gov Key interactions, such as the hydrogen bonds identified in docking, are monitored over time to determine their persistence. Analysis of metrics like the Root Mean Square Deviation (RMSD) of the ligand and Root Mean Square Fluctuation (RMSF) of protein residues provides quantitative measures of the complex's stability and flexibility, offering deeper insight into the dynamics of molecular recognition.

Investigation of Biological Activity Mechanisms and Molecular Targets for N 5 Methyl 1,3 Thiazol 2 Yl Benzamide and Its Analogues

Enzyme Inhibition and Activation Studies

The unique chemical architecture of N-(5-methyl-1,3-thiazol-2-yl)benzamide and its analogues allows for interaction with various enzymes, leading to either inhibition or activation of their catalytic functions.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

While specific studies on the direct inhibitory effects of this compound on cholinesterases are not extensively detailed in the available research, the broader class of thiazole (B1198619) derivatives has been a subject of investigation for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For instance, a series of benzimidazole-based thiazoles demonstrated good inhibitory potential against both enzymes, with IC50 values in the micromolar range. researchgate.net The structure-activity relationship in these series indicated that the nature, number, and position of substituents on the phenyl rings are crucial determinants of inhibitory potency. researchgate.net

Other related structures, such as thiazolyl-pyrazoline derivatives, have also been synthesized and evaluated for their cholinesterase inhibitory effects. researchgate.net In one study, a naphthalene-substituted thiazolyl-pyrazoline was identified as the most effective AChE inhibitor in its series, while a fluorophenyl-substituted analogue was the most potent against BChE. researchgate.net Furthermore, novel 2-benzoylhydrazine-1-carboxamides have been designed as dual inhibitors of both AChE and BChE, with some derivatives showing comparable or better in vitro inhibition than the standard drug rivastigmine. nih.gov Molecular docking studies of these benzohydrazides suggest they may act as non-covalent inhibitors, positioning themselves near the catalytic triad (B1167595) of the enzymes. nih.gov

Although these findings highlight the potential of the thiazole scaffold in designing cholinesterase inhibitors, further research is required to elucidate the specific mechanism and potency of this compound itself.

Urease Enzyme Inhibition Mechanisms

Derivatives of N-(1,3-thiazol-2-yl)benzamide have been explored as inhibitors of urease, a nickel-containing enzyme. nih.gov A study focused on bi-heterocyclic bi-amides, which incorporated the N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazol-2-yl}benzamide core, demonstrated potent in vitro urease inhibition. nih.gov One of the most promising compounds from this series exhibited an IC50 value of 2.58 ± 0.02 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.11 ± 0.12 µM). nih.gov

CompoundDescriptionIC50 (µM)Standard (Thiourea) IC50 (µM)
Compound 9jN-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazol-2-yl}benzamide derivative2.58 ± 0.0221.11 ± 0.12
Compound 8hNitrothiazolacetamide conjugated to a thioquinazolinone derivative2.22 ± 0.0922.50 ± 0.44

Matrix Metalloproteinase (MMP) Inhibition Studies

The thiazole scaffold is present in various compounds that have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling. While direct studies on this compound are limited, related thiazole derivatives have shown inhibitory activity against several MMPs, including MMP-2 and MMP-9. nih.gov

For instance, a series of 2,4- and 2,5-thiazolyl- or oxazolylbenzenesulphonamides were evaluated as potential MMP inhibitors, with one thiazole derivative exhibiting higher inhibition of MMP-2 and MMP-9 than reference compounds. nih.gov In another study, novel thiazole derivatives were synthesized and evaluated for their ability to inhibit MMP-8 and MMP-2, with some compounds showing better inhibitory activity for MMP-8. researchgate.net The mechanism of inhibition for these compounds often involves the chelation of the zinc ion in the catalytic site of the MMPs, a common feature for many MMP inhibitors. The specificity and potency of inhibition are highly dependent on the substituents on the thiazole and associated rings.

Receptor Modulation and Binding Profile Characterization

Beyond enzymatic interactions, N-(1,3-thiazol-2-yl)benzamide and its analogues can modulate the function of ion channels, demonstrating the versatility of this chemical scaffold.

Zinc-Activated Channel (ZAC) Antagonism Mechanisms

A significant finding in the pharmacology of N-(1,3-thiazol-2-yl)benzamide analogues is their role as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). nih.govnih.gov ZAC is a member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. researchgate.net

A screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govnih.gov Further investigation of 61 analogues revealed that compounds with a 4-tert-butyl group on the thiazole ring, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), were potent inhibitors of ZAC, with IC50 values in the low micromolar range (1-3 µM). nih.govsemanticscholar.org Interestingly, the 5-methyl analogue was found to be inactive at ZAC. semanticscholar.org

The mechanism of action of these compounds is believed to be negative allosteric modulation. nih.govresearchgate.net TTFB was shown to be a non-competitive antagonist of Zn2+-induced ZAC signaling and appears to target the transmembrane and/or intracellular domains of the receptor. nih.govresearchgate.net The antagonism is state-dependent, with a slow onset of channel block. nih.govnih.gov Importantly, TTFB was found to be a selective ZAC antagonist, showing no significant activity at other Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.govnih.gov

CompoundDescriptionIC50 (µM)
2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl esterInitial hit from library screening6.1
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)Potent analogue with 4-tert-butyl substitution1-3
5-methyl analogueAnalogue with methyl group at position 5 of the thiazole ringInactive

Adenosine (B11128) Receptor Binding Affinity (e.g., A3AR)

The benzamide (B126) moiety is a key structural feature in certain ligands targeting adenosine receptors. While research directly on this compound's affinity for the A3 adenosine receptor (A3AR) is specific, studies on analogous structures provide valuable insights. For instance, a series of isoquinoline (B145761) and quinazoline (B50416) compounds featuring a carboxamide group have been identified as a novel class of adenosine A3 receptor ligands. ebi.ac.uk

In these studies, the carboxamide proved to be an effective spacer between a primary heterocyclic ring system (isoquinoline) and a phenyl ring. ebi.ac.uk The compound N-[2-(2-pyridinyl)isoquinolin-4-yl]benzamide demonstrated a notable affinity of 200 nM at the human A3 receptor. Further exploration of this class led to the development of highly potent and selective human adenosine A3 receptor ligands with affinities reaching the nanomolar range. For example, the subtype-selective compound 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide showed an affinity of 17.0 nM for the human A3 receptor. ebi.ac.uk These findings underscore the importance of the benzamide group in achieving high affinity for the A3AR and suggest that the affinity can be modulated by the nature of the heterocyclic systems attached. ebi.ac.uk

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK)

The mitogen-activated protein kinase (MAPK) signaling cascade, which includes key pathways like p38, is crucial in regulating cellular processes such as proliferation, apoptosis, and inflammation. nih.gov The p38 MAPK pathway, in particular, has been identified as a significant target for therapeutic intervention in various diseases, including cancer. nih.gov

Analogues of this compound, specifically those containing the benzothiazole (B30560) scaffold, have been investigated as inhibitors of p38α MAPK. nih.gov Research into a series of N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives identified compounds with potent inhibitory activity. One particular compound from this series emerged as a highly effective inhibitor with an IC₅₀ value of 0.031 ± 0.14 μM, which was superior to the reference drug SB 203580 (IC₅₀: 0.043 ± 0.14 μM). nih.gov Another benzothiazole-containing compound demonstrated high potency against p38α MAPK with an IC₅₀ value of 36 nM. nih.gov These studies indicate that the broader benzothiazole structure, related to the thiazole in the title compound, is a key pharmacophore for targeting and modulating the MAPK signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Activities

The biological activity of N-(thiazol-2-yl)benzamide analogues is profoundly influenced by their structural characteristics. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how modifications to the thiazole and benzamide rings dictate their potency and efficacy against various molecular targets.

A comprehensive investigation into 61 commercially available N-(thiazol-2-yl)-benzamide analogues as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, provides a clear illustration of SAR principles. nih.govsemanticscholar.orgresearchgate.net The initial lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, served as a scaffold for systematic modifications. nih.govsemanticscholar.orgresearchgate.net

The research revealed that substitutions on both the thiazole ring and the phenyl ring of the benzamide moiety are critical determinants of activity. nih.govsemanticscholar.org For example, while the 5-methyl substitution on the thiazole ring was found to be detrimental to ZAC activity, introducing a 4-tert-butyl or 4-ethylacetyl group slightly enhanced the inhibitory potency compared to the lead compound. semanticscholar.org Conversely, bulky substituents at the 4-position of the thiazole ring, such as a 4-(p-tolyl) group, or replacing the thiazole with larger ring systems like benzothiazole, resulted in a significant loss of activity. semanticscholar.org

Impact of Substituent Effects on Biological Activity

The specific nature and position of substituents on the N-(thiazol-2-yl)benzamide scaffold have a direct and often dramatic impact on biological activity.

On the Thiazole Ring: In the study of ZAC antagonists, the 5-methyl-thiazol-2-yl moiety, which is present in the title compound, was found to be detrimental for activity. nih.govsemanticscholar.org The analog 2a, which features this specific group, was completely inactive at ZAC. semanticscholar.org In contrast, introducing a 4-tert-butyl group on the thiazole ring was beneficial for antagonist activity. semanticscholar.org This suggests that the size and position of substituents on the thiazole ring are critical for proper interaction with the target receptor.

On the Phenyl (Benzamide) Ring: Modifications to the phenyl ring also significantly alter activity. The position of halogen substituents is crucial. For instance, a 3-fluorophenyl analog (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, or TTFB) was found to be a potent ZAC antagonist, mediating almost complete inhibition. nih.govsemanticscholar.org However, introducing methyl, ethoxy, or acetyl groups at the 3-position substantially decreased ZAC activity. semanticscholar.org This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the substituents on the benzamide portion of the molecule.

Conformational Preferences and Bioactivity

The three-dimensional conformation of N-(thiazol-2-yl)benzamide derivatives is a key factor in their biological activity. Computational studies have shown that these molecules can adopt different spatial arrangements, and their preferred conformation can influence their interaction with biological targets. researchgate.net

The N-(thiazol-2-yl)benzamide substructure is found in various bioactive compounds and protein-ligand co-crystals. researchgate.net In some of these structures, the molecule adopts a conformation where the amide oxygen and the thiazole sulfur atoms are in close proximity, with a distance shorter than the sum of their van der Waals radii. researchgate.net This suggests an attractive interaction. While quantum theory and natural bond orbital (NBO) analysis indicate a weak stabilizing interaction between the oxygen and sulfur atoms, a more significant factor appears to be the attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom. researchgate.net The ability of the molecule to adopt a specific, energetically favorable conformation is crucial for its binding to a receptor or enzyme active site. The dihedral angle between the benzamide and thiazole rings is a critical parameter; for example, in one study of N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, two different conformations were observed in the crystal structure, with dihedral angles of 33.8° and 59.7° between the rings. nih.gov This conformational flexibility can allow the molecule to adapt to the topology of different binding sites.

Pre-clinical In Vitro Mechanistic Studies on Specific Cell Lines

This compound and its analogues have been evaluated in a variety of pre-clinical in vitro studies to elucidate their mechanisms of action against microbial and cancer cell lines.

Antimicrobial and Antifungal Mechanisms: Derivatives of N-benzamide have demonstrated a range of antimicrobial activities. nanobioletters.com In one study, benzamide compounds were tested against Bacillus subtilis and Escherichia coli. Compound 5a showed significant activity against both strains, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com It is hypothesized that such active compounds may more easily penetrate the peptidoglycan cell wall of bacteria or have a better fit at the target receptor site. nanobioletters.com Other studies on thiazole derivatives have shown activity against various bacterial and fungal strains, including S. pneumoniae, E. coli, and Candida albicans. nih.gov For instance, a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed promising broad-spectrum antifungal activity against several phytopathogenic fungi. nih.gov

CompoundOrganismActivity TypeValueSource
Compound 5aE. coliMIC3.12 µg/mL nanobioletters.com
Compound 5aB. subtilisMIC6.25 µg/mL nanobioletters.com
Compound 6bE. coliMIC3.12 µg/mL nanobioletters.com
Compound 6cB. subtilisMIC6.25 µg/mL nanobioletters.com
Compound 6hA. alternataEC₅₀1.77 µg/mL nih.gov
Compound 6kVarious FungiEC₅₀0.98 - 6.71 µg/mL nih.gov

Anticancer Mechanisms: Analogues of this compound have shown potential as anticancer agents by targeting specific cellular machinery. A study on N-(thiazol-2-yl)benzamides of quinoxaline (B1680401) evaluated their in vitro anticancer activity against human breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines. tandfonline.com Several compounds exhibited promising activity, with compound 6i being more potent than the standard drug etoposide (B1684455) against all three cell lines. tandfonline.com Molecular docking studies suggested that these compounds have a good affinity for DNA topoisomerase II, indicating that their mechanism of action may involve the inhibition of this critical enzyme, thereby disrupting DNA replication in cancer cells. tandfonline.com Another related compound, N-(5-methyl- nih.govsemanticscholar.orgnanobioletters.comthiadiazol-2-yl)-propionamide, demonstrated cytotoxicity against various tumor cell lines, with human hepatocellular carcinoma (HepG2) cells being the most sensitive (IC₅₀ of 9.4 µg/mL). biopolymers.org.ua

CompoundCell LineActivity (IC₅₀)Source
Compound 6iMCF-7 (Breast)0.95 ± 0.063 µM tandfonline.com
Compound 6iA549 (Lung)1.32 ± 0.16 µM tandfonline.com
Compound 6iHepG2 (Liver)1.24 ± 0.10 µM tandfonline.com
N-(5-methyl- nih.govsemanticscholar.orgnanobioletters.comthiadiazol-2-yl)-propionamideHepG2 (Liver)9.4 µg/mL biopolymers.org.ua

Advanced Research Applications and Future Directions for N 5 Methyl 1,3 Thiazol 2 Yl Benzamide in Chemical Biology

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. The N-thiazolyl-benzamide scaffold has proven to be an excellent starting point for developing such probes. A key application is in the creation of tools for target engagement studies, which confirm that a drug candidate interacts with its intended target within a cellular environment.

Researchers have developed inhibitors of the kinesin HSET (KIFC1) based on a 2-(3-benzamidopropanamido)thiazole-5-carboxylate structure. nih.gov These molecules serve as cellular target engagement probes, helping to validate HSET as a therapeutic target in cancer. nih.gov Similarly, analogs of N-(thiazol-2-yl)-benzamide have been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov These antagonists, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), are proposed as crucial pharmacological tools for exploring the largely unknown physiological functions governed by the ZAC receptor. semanticscholar.orgnih.gov The selectivity of these probes allows for the specific interrogation of ZAC's role without significantly affecting other related receptors like 5-HT3A or GABAA receptors. semanticscholar.org

The development process for these probes often involves synthesizing a library of related compounds and screening them for activity and selectivity. This allows for the identification of molecules with optimal properties for studying a specific biological question.

Lead Compound Optimization Strategies for Enhanced Potency and Selectivity (pre-clinical focus)

Once an initial "hit" or "lead compound" like N-(5-methyl-1,3-thiazol-2-yl)benzamide is identified from a screening campaign, medicinal chemists employ various optimization strategies to enhance its potency, selectivity, and drug-like properties. These pre-clinical efforts are critical for transforming a promising molecule into a viable drug candidate.

A primary strategy involves detailed Structure-Activity Relationship (SAR) studies. In the development of ZAC antagonists, researchers synthesized and functionally characterized 61 analogs of an initial hit compound. semanticscholar.orgnih.gov This systematic modification of both the thiazole (B1198619) and benzamide (B126) rings revealed key structural determinants for activity. For instance, the introduction of a tert-butyl group on the thiazole ring and a fluorine atom on the phenyl ring led to analogs with significantly improved inhibitory potency (IC50 values of 1–3 μM). semanticscholar.orgnih.gov

Another optimization strategy is scaffold combination or hybridization. This involves combining the core thiazole-benzamide structure with other pharmacologically active fragments to target specific enzymes or pathways. For example, new N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues were designed based on a scaffold combination strategy to create potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), an attractive cancer therapy target. nih.gov Optimization of the lead compound in this series resulted in a molecule that selectively binds to the SH2 domain of STAT3, inhibiting its function. nih.gov

Furthermore, modifications are made to improve pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). In the development of N-(thiazol-2-yl)benzamides of quinoxaline (B1680401) as anticancer agents, in silico ADMET predictions were used to select the most promising compounds for further study, ensuring they possessed favorable drug-like properties alongside their biological activity. tandfonline.com

Table 1: Examples of Lead Compound Optimization

Original Scaffold/Lead Target Optimization Strategy Resulting Compound Class/Example Improved Property
N-(thiazol-2-yl)-benzamide Zinc-Activated Channel (ZAC) SAR studies on thiazole and benzamide rings. semanticscholar.orgnih.gov N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) Increased potency (IC50: 1-3 µM) and selectivity. semanticscholar.orgnih.gov
Thiazol-2-yl benzamide Glucokinase (GK) Modification of benzamide substituents. researchgate.net Compounds 2 and 8 Enhanced in vitro activation and in vivo antidiabetic activity. researchgate.net
N/A (Scaffold Hopping) DNA Topoisomerase II Combination of thiazole-benzamide with quinoxaline. tandfonline.com Quinoxaline-thiazole-benzamides (e.g., 6d, 6e) Promising anticancer activity against MCF-7, A549, and HepG2 cell lines. tandfonline.com
N/A (Scaffold Combination) STAT3 Hybridization of benzimidazole (B57391) and thiadiazole scaffolds. nih.gov Compound 40 Selective STAT3 inhibition and favorable drug-like properties. nih.gov

Role of this compound Derivatives in Exploring Novel Therapeutic Target Mechanisms

Derivatives of the this compound scaffold have been instrumental in the exploration and validation of a diverse array of therapeutic targets. By designing specific inhibitors or activators, researchers can probe the function of these targets and assess their potential for treating human diseases.

Glucokinase (GK) Activation: A series of thiazole-2-yl benzamide derivatives were designed as potential activators of glucokinase, a key enzyme that regulates blood glucose levels. researchgate.net Compounds that showed good in vitro activation were further tested in animal models, demonstrating the potential of this chemical class to act as therapeutic agents for type 2 diabetes by targeting the GK enzyme. researchgate.net

Anticancer Mechanisms: The scaffold has been extensively modified to target various mechanisms in cancer biology.

DNA Topoisomerase II Inhibition: By incorporating a quinoxaline moiety, researchers developed N-(thiazol-2-yl)benzamides that target DNA topoisomerase II, an enzyme critical for DNA replication in cancer cells. tandfonline.com Several compounds in this series showed promising activity against breast, lung, and liver cancer cell lines. tandfonline.com

Lipoxygenase (LOX) Inhibition: New series of 1,3,4-thiadiazole (B1197879) derivatives bearing a benzamide linkage have been synthesized and tested as inhibitors of 15-lipoxygenase-1 (15-LOX-1), which is considered a novel target for cancer therapy due to its role in neoplastic diseases. brieflands.com

Apoptosis Induction: N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through a caspase-dependent pathway, highlighting another important anticancer mechanism for this class of compounds. researchgate.net

STAT3 Pathway Inhibition: As mentioned previously, optimized thiadiazole-amine analogues can selectively inhibit the STAT3 signaling pathway, which is often overactive in many cancers, promoting tumor growth and survival. nih.gov

Ion Channel Modulation: The discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC) has opened up new avenues for research into this poorly understood ion channel. semanticscholar.orgnih.gov These molecules act as noncompetitive, negative allosteric modulators, providing a means to study the channel's role in various physiological and pathological processes. semanticscholar.orgnih.gov

Table 2: Therapeutic Targets and Mechanisms for N-Thiazolyl-Benzamide Derivatives

Compound Class Therapeutic Target Mechanism of Action Potential Indication
Thiazol-2-yl benzamide derivatives Glucokinase (GK) Allosteric Activation. researchgate.net Type 2 Diabetes. researchgate.net
N-(thiazol-2-yl)benzamides of quinoxaline DNA Topoisomerase II Inhibition. tandfonline.com Cancer. tandfonline.com
N-(thiazol-2-yl)-benzamide analogs Zinc-Activated Channel (ZAC) Negative Allosteric Modulation. semanticscholar.orgnih.gov Neurological/Metabolic Disorders
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives 15-Lipoxygenase-1 (15-LOX-1) Inhibition. brieflands.com Cancer. brieflands.com
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide derivatives Caspases 3 and 9 Activation/Apoptosis Induction. researchgate.net Cancer. researchgate.net
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues STAT3 SH2 domain Inhibition of phosphorylation. nih.gov Cancer. nih.gov

Q & A

Basic Research Questions

Synthetic Optimization and Characterization of N-(5-methyl-1,3-thiazol-2-yl)benzamide Derivatives Q: What are the key steps for synthesizing and characterizing this compound analogs? A: A three-step protocol is commonly employed:

  • Step I: Benzoylation of glycine with benzoyl chloride under alkaline conditions, followed by acidification and recrystallization (yield optimization via CCl₄ washing) .
  • Step II: Cyclocondensation with thiosemicarbazide and phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core .
  • Step III: Schiff base formation using substituted aldehydes to introduce diverse substituents. Characterization involves TLC for purity, melting point determination, and spectroscopic methods (¹H/¹³C NMR, IR, mass spectrometry). Microwave-assisted synthesis can improve yields (e.g., 97% in sulfonamide derivatives) .

Initial Biological Screening Strategies Q: How are preliminary anticancer activities evaluated for this compound class? A: Standard assays include:

  • In vitro cytotoxicity: MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Targeted pathways: Screening for inhibition of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism, via enzymatic assays .
  • Structural analogs: Compare activities of derivatives with varying substituents (e.g., methyl, nitro, fluorine) to identify pharmacophores .

Advanced Research Questions

Crystallographic Analysis and Hydrogen Bonding Networks Q: How can crystallographic data resolve conformational stability in this compound derivatives? A: Single-crystal X-ray diffraction (SXRD) with SHELXL refinement reveals:

  • Intermolecular interactions: Classical N–H⋯N hydrogen bonds form centrosymmetric dimers, while non-classical C–H⋯F/O bonds stabilize crystal packing .
  • Torsion angles: The dihedral angle between the benzamide and thiazole rings (e.g., 8.7° in nitazoxanide analogs) indicates planarity, critical for target binding .
  • Software: SHELX suite (SHELXD for structure solution, SHELXL for refinement) is preferred for small-molecule crystallography due to robustness with twinned data .

Structure-Activity Relationship (SAR) Studies Q: What substituent modifications enhance anticancer potency? A: Key findings from SAR:

  • Thiazole modifications: 5-Methyl substitution improves metabolic stability compared to nitro groups (e.g., nitazoxanide derivatives) .
  • Benzamide substituents: Electron-withdrawing groups (e.g., 2,4-difluoro) enhance PFOR inhibition by stabilizing the amide anion .
  • Hybrid scaffolds: Fusion with triazolo[1,5-a]pyrimidine or morpholine groups (e.g., filapixant) increases purinoreceptor antagonism .

Mechanistic Validation of Hec1/Nek2 Pathway Inhibition Q: How is the mitotic pathway targeted by this compound derivatives validated? A: Strategies include:

  • Gene knockdown: siRNA silencing of Hec1/Nek2 in cancer cells to compare effects with compound treatment .
  • Flow cytometry: Assess G2/M phase arrest in treated cells.
  • In vivo xenografts: Tumor regression studies in mice, with immunohistochemistry (IHC) for mitotic marker quantification .

Resolving Data Contradictions in Biological Activity Q: How to address conflicting results in cytotoxicity across analogs? A: Methodological approaches:

  • Solubility correction: Use logP values (e.g., 5.24 for INH1) to adjust DMSO concentrations, avoiding false negatives .
  • Metabolic stability assays: Liver microsome testing identifies rapid degradation of nitro-containing analogs (e.g., nitazoxanide vs. methyl derivatives) .
  • Orthogonal assays: Confirm PFOR inhibition via NADH oxidation rates alongside cell viability data .

Methodological Tables

Table 1: Key Crystallographic Data for N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Hydrogen bondsN1–H1⋯N2 (2.86 Å)
Torsion angle8.7°

Table 2: Anticancer IC₅₀ Values for Selected Derivatives

CompoundIC₅₀ (MCF-7, μM)
INH1 (methyl)0.42
Nitro analog1.87
Fluoro-substituted0.68

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Reactant of Route 1
N-(5-methyl-1,3-thiazol-2-yl)benzamide
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Reactant of Route 2
N-(5-methyl-1,3-thiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.